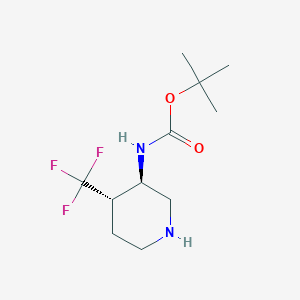

tert-Butyl (4-chloro-2-iodophenoxy)acetate

Vue d'ensemble

Description

Tert-Butyl (4-chloro-2-iodophenoxy)acetate, also known as TIBA, is an organic compound that has been used in a variety of scientific research applications in recent years. TIBA is a member of the phenoxyacetate family and is a versatile reagent that has been used in organic synthesis, as a catalyst, and in biochemistry. TIBA is a colorless, non-volatile liquid that is soluble in most organic solvents and has a low vapor pressure. It is a useful reagent for the synthesis of various compounds, and it has been used in the preparation of a wide range of organic compounds.

Applications De Recherche Scientifique

Electrochemical Studies

- Voltammetric Analysis : Research has focused on the electrochemical properties of similar antioxidants like tert-butylhydroquinone and tert-butyl-4-hydroxyanisole. These studies involve voltammetry at platinum microelectrodes in acetic acid, exploring the oxidation potentials and mechanisms of these compounds (Michalkiewicz et al., 2004).

Catalytic Applications

- Alkylation Reactions : tert-Butylphenol, closely related to tert-butyl (4-chloro-2-iodophenoxy)acetate, is used as an intermediate in organic synthesis. Studies have developed efficient catalysts for the alkylation reaction of phenol and tert-butyl alcohol, which is key in synthesizing tert-butylphenol (Zhang et al., 2022).

Anion Binding and Recognition

- Anion Recognition : Compounds like tert-butanesulfinamide, which are decorated with phenol receptors, have been found to recognize various anions. The interaction between the molecule and anions enhances with increased acidity of the phenolic O–H group, a property that may be relevant for this compound (Shen et al., 2016).

Synthesis and Stereochemistry

- Chiral Carboxylate Synthesis : Studies have been conducted on the preparation of chiral carboxylates, which may include derivatives of this compound, highlighting their significance in stereoselective hydrogenation processes (Scheffler et al., 2002).

Oxidation Reactions

- Phenol and Aniline Oxidations : Research involving the oxidation of para-substituted phenols to specific compounds using tert-butylperoxy radicals can be relevant to this compound's potential applications in organic synthesis (Ratnikov et al., 2011).

Molecular Structure and Interactions

- Crystal and Solution Studies : The molecular and crystal structure of related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl acetate, has been investigated, providing insights into the structural properties that could be relevant for this compound (Bukharov et al., 2001).

Photocatalysis

- Photocatalytic Degradation : Fe-doped TiO2 nanoparticles have been used for the photocatalytic degradation of compounds like 4-tert-butylphenol, indicating potential environmental applications for similar compounds (Makhatova et al., 2019).

Propriétés

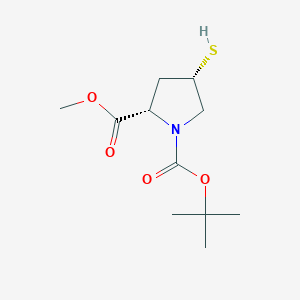

IUPAC Name |

tert-butyl 2-(4-chloro-2-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGLDUMNSZYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)

![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)

![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)

![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)

![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)

![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)